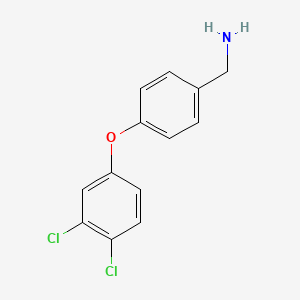![molecular formula C8H7BrN2 B13883889 6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
6-(Bromomethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the imidazo[1,2-a]pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. This reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol, using bases like sodium bicarbonate or potassium carbonate . Another method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with functional groups like azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives of imidazo[1,2-a]pyridine.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)imidazo[1,2-a]pyridine is primarily based on its ability to interact with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound is believed to modulate the activity of neurotransmitter receptors in the central nervous system . In the case of its antibacterial activity, it targets bacterial enzymes and disrupts essential metabolic pathways .
Comparación Con Compuestos Similares
6-(Bromomethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
6-Bromoimidazo[1,2-a]pyridine: Lacks the bromomethyl group but shares similar biological activities.
2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides: These compounds exhibit antitumor activity and are structurally related to this compound.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has a phenylthio group instead of a bromomethyl group and shows antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
6-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2 |
Clave InChI |
QKJMWWNFMUDWTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN2C=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)


